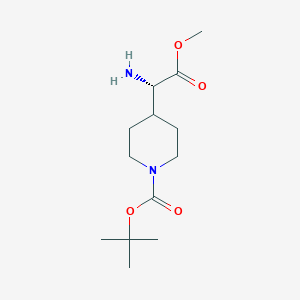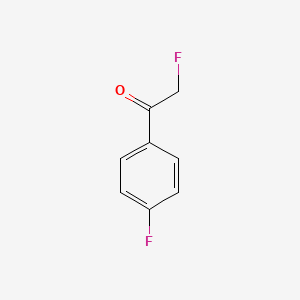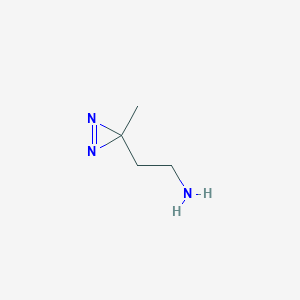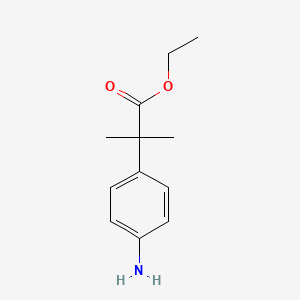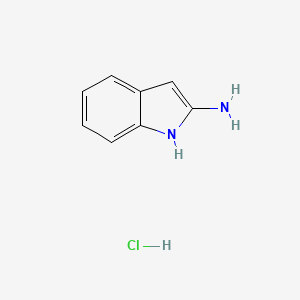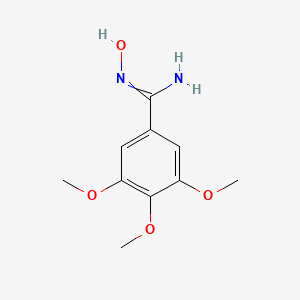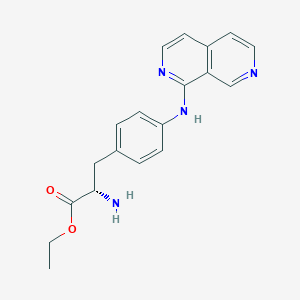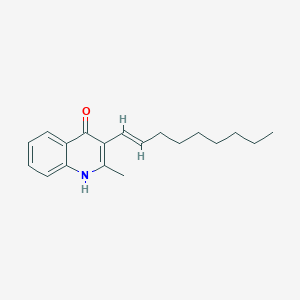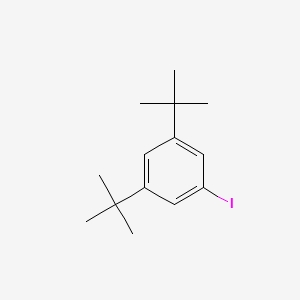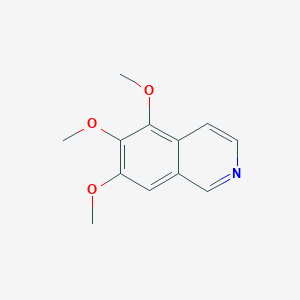
5,6,7-Trimethoxyisoquinoline
Overview
Description
5,6,7-Trimethoxyisoquinoline (5,6,7-TMIQ) is a synthetic compound that has been studied for its potential applications in various scientific fields. 5,6,7-TMIQ is a derivative of isoquinoline, an alkaloid found in many plants and fungi. It is known for its unique chemical structure, which consists of three methoxy groups attached to the isoquinoline ring. 5,6,7-TMIQ has been the subject of much scientific research due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
Anticancer Activities
Synthesis and Anticancer Activities : Research on 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives has demonstrated significant anticancer activities. These compounds, synthesized using microwave irradiation and conventional heating methods, showed strong inhibition of extracellular regulated kinase1/2 (ERK1/2) phosphorylation in PC3 cells and induced cell apoptosis in PC3 cells. This suggests potential use in anticancer therapies (Zhang et al., 2013).
Anti-Tumor Activity of Quinazoline Derivatives : The antitumor effect of N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride on various tumor cells has been evaluated. This compound demonstrated dose-dependent anticancer activity through an antiproliferation pathway, making it a potential anticancer agent (Huang et al., 2012).
Inhibition of Tumor Cell Growth : 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline (compound 1018) exhibited broad-spectrum anti-cancer activity. Its anti-proliferative effect is associated with inhibition of ERK1/2 activation, indicating potential as an anti-cancer agent (Huang et al., 2012).
Neuroprotective Effects
- Neuroprotective Potential in Cerebral Ischemia/Reperfusion : The neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) was evaluated in a rat model of cerebral ischemia/reperfusion. DHQ demonstrated a reduction in oxidative stress markers, inflammation, and apoptosis, suggesting its use in treating neurodegenerative diseases (Kryl'skii et al., 2021).
Antiparasitic and Antitumor Activities
- Synthesis and Biological Evaluation for Antiparasitic and Antitumor Activity : Various 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates were synthesized and evaluated as novel inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These compounds showed promise as antitumor agents, indicating potential in treating opportunistic infections in AIDS and various cancers (Gangjee et al., 1995).
Mechanism of Action
Target of Action
The primary target of 5,6,7-Trimethoxyisoquinoline is tubulin , a protein that plays a key role in essential cellular processes such as mitosis, cell motion, and intracellular organelle transport .
Mode of Action
this compound interacts with tubulin, inhibiting its polymerization . This interaction disrupts the formation of microtubules, structures that are crucial for cell division and other cellular functions .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects the cell cycle , particularly the G2/M phase . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The inhibition of tubulin polymerization by this compound results in cell cycle arrest at the G2/M phase and induces cellular apoptosis in cancer cells . This makes it a potential anticancer agent, particularly against cancers that have developed resistance to other treatments .
properties
IUPAC Name |
5,6,7-trimethoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-14-10-6-8-7-13-5-4-9(8)11(15-2)12(10)16-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJOVFSDPNFRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=CN=CC2=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





